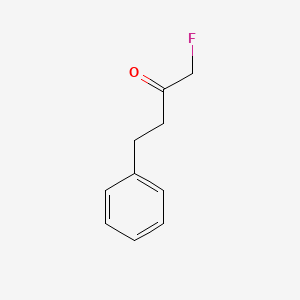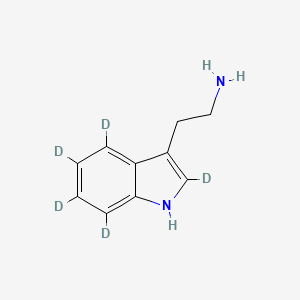
N-(4-methylpentan-2-yl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpentan-2-yl)cyclohexanamine is an organic compound with the molecular formula C12H25N It is a cyclohexylamine derivative, characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a 4-methylpentan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
N-(4-methylpentan-2-yl)cyclohexanamine can be synthesized through the condensation of cyclohexylamine with acetylacetonate under azeotropic distillation conditions . This method involves the removal of water to drive the reaction to completion, resulting in the formation of the desired amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The use of continuous distillation and advanced purification techniques ensures the efficient production of high-purity compounds.
化学反応の分析
Types of Reactions
N-(4-methylpentan-2-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexylamine derivatives.
科学的研究の応用
N-(4-methylpentan-2-yl)cyclohexanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-methylpentan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the 4-methylpentan-2-yl substitution.
N-methylcyclohexylamine: Similar structure but with a methyl group instead of the 4-methylpentan-2-yl group.
N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine: A derivative with a methoxy group, showing different chemical properties.
Uniqueness
N-(4-methylpentan-2-yl)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
分子式 |
C12H25N |
|---|---|
分子量 |
183.33 g/mol |
IUPAC名 |
N-(4-methylpentan-2-yl)cyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-10(2)9-11(3)13-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3 |
InChIキー |
DNTHOGMDVJGOEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
